
2,2,4,4-Tetra-tert-butyl-1,3,2,4-dithiadistannetane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,4,4-Tetra-tert-butyl-1,3,2,4-dithiadistannetane is an organotin compound characterized by its unique structure, which includes two tin atoms bridged by sulfur atoms and surrounded by bulky tert-butyl groups
Preparation Methods
The synthesis of 2,2,4,4-Tetra-tert-butyl-1,3,2,4-dithiadistannetane typically involves the reaction of tin(IV) chloride with tert-butylthiol in the presence of a base The reaction conditions often require an inert atmosphere and low temperatures to prevent decomposition
Reaction of tin(IV) chloride with tert-butylthiol: This step forms an intermediate tin-thiol complex.
Cyclization: The intermediate undergoes cyclization to form the dithiadistannetane ring structure.
Chemical Reactions Analysis
2,2,4,4-Tetra-tert-butyl-1,3,2,4-dithiadistannetane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the cleavage of the sulfur-tin bonds, forming simpler organotin compounds.
Substitution: The tert-butyl groups can be substituted with other alkyl or aryl groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2,4,4-Tetra-tert-butyl-1,3,2,4-dithiadistannetane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organotin compounds and as a catalyst in various organic reactions.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties, such as enhanced stability and reactivity.
Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and as an antimicrobial agent.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which 2,2,4,4-Tetra-tert-butyl-1,3,2,4-dithiadistannetane exerts its effects involves the interaction of its tin atoms with various molecular targets. The bulky tert-butyl groups provide steric hindrance, which can influence the compound’s reactivity and stability. The sulfur atoms in the ring structure can participate in redox reactions, making the compound a versatile reagent in organic synthesis.
Comparison with Similar Compounds
2,2,4,4-Tetra-tert-butyl-1,3,2,4-dithiadistannetane can be compared with other similar compounds, such as:
Tetramethylbutane: A hydrocarbon with a highly branched structure, used as a reference for studying steric effects.
2,2,4,4-Tetramethyl-3-t-butyl-pentane-3-ol: An alcohol with a similar bulky structure, used in spectroscopy research.
2,4,6-Tri-tert-butylphenol: A phenol with tert-butyl groups, used as an antioxidant in various applications.
The uniqueness of this compound lies in its combination of tin and sulfur atoms, which provides distinct chemical properties and reactivity compared to other organotin compounds.
Properties
CAS No. |
52196-01-7 |
|---|---|
Molecular Formula |
C16H36S2Sn2 |
Molecular Weight |
530.0 g/mol |
IUPAC Name |
2,2,4,4-tetratert-butyl-1,3,2,4-dithiadistannetane |
InChI |
InChI=1S/4C4H9.2S.2Sn/c4*1-4(2)3;;;;/h4*1-3H3;;;; |
InChI Key |
JLLWLXNCHDEKQK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Sn]1(S[Sn](S1)(C(C)(C)C)C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


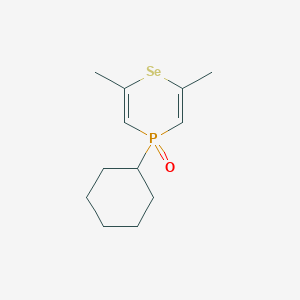
![6-{2-[(1e)-3,3-Diethyltriaz-1-en-1-yl]phenyl}-1,3,5-triazine-2,4-diamine](/img/structure/B14634000.png)
silane](/img/structure/B14634006.png)
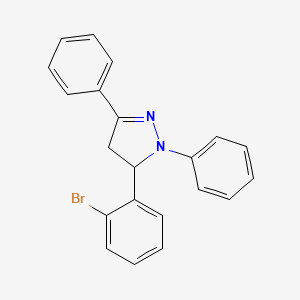
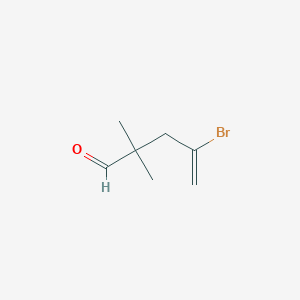
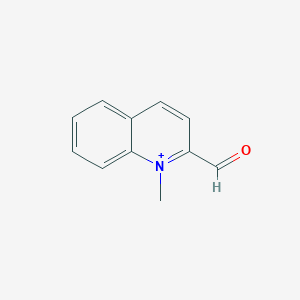
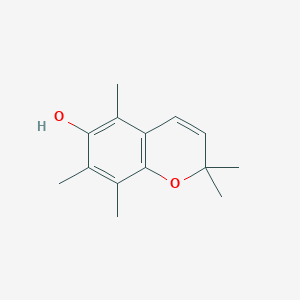
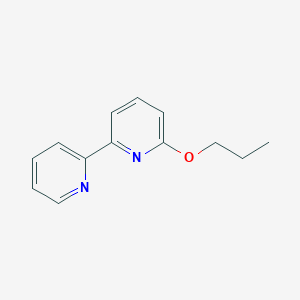
![1,1'-[1-(Trifluoromethanesulfonyl)ethane-1,2-diyl]dibenzene](/img/structure/B14634035.png)
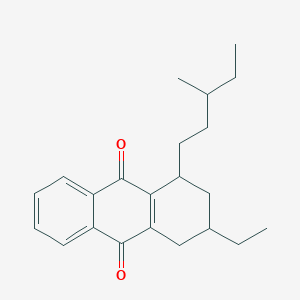
![Methyl{[methyl(4-methylbenzene-1-sulfonyl)amino]sulfanyl}carbamyl fluoride](/img/structure/B14634052.png)
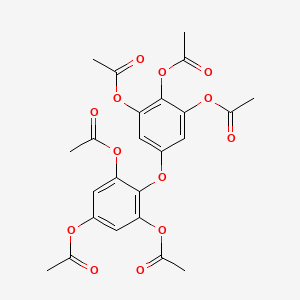
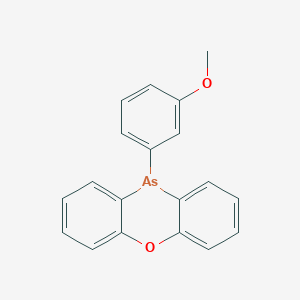
![5-Oxo-5-[(propan-2-yl)oxy]pentanoate](/img/structure/B14634062.png)
